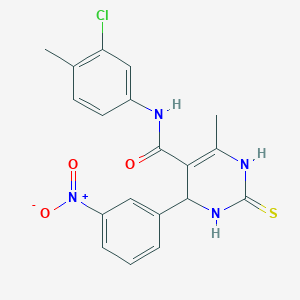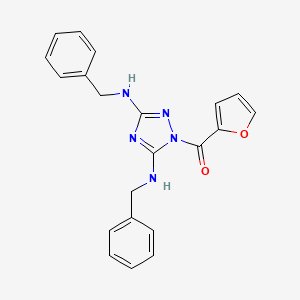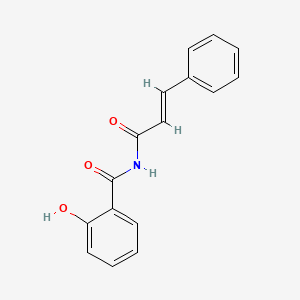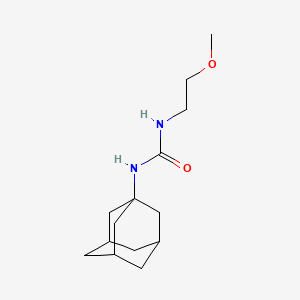![molecular formula C19H22N4O4 B4890072 methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)
methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate, also known as MPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate is not fully understood. However, it has been suggested that methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. For example, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been shown to protect against oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate is also relatively easy to handle and can be dissolved in common solvents. However, there are also some limitations to using methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate in lab experiments. For example, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several potential future directions for the study of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate. One area of research could be the development of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the potential use of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the anti-tumor activity of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate could be further investigated for potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate involves the reaction of 2-(4-morpholinyl)-3-pyridinecarboxaldehyde with benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-(2-aminoethyl)-N-methylamine to yield the final product, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate. This synthesis method has been reported to yield high purity and good yields.
Applications De Recherche Scientifique
Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 2-[(2-morpholin-4-ylpyridin-3-yl)methylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-26-18(24)15-6-2-3-7-16(15)22-19(25)21-13-14-5-4-8-20-17(14)23-9-11-27-12-10-23/h2-8H,9-13H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUUXAASDJKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)




![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)